molecular formula C6H9N3O2 B1372515 2-(2-Aminoethyl)pyrimidine-4,6-diol CAS No. 1082402-61-6

2-(2-Aminoethyl)pyrimidine-4,6-diol

Cat. No.: B1372515
CAS No.: 1082402-61-6
M. Wt: 155.15 g/mol
InChI Key: FOVOXSRFVWPYGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-(2-Aminoethyl)pyrimidine-4,6-diol is 1S/C6H9N3O2.ClH.H2O/c7-2-1-4-8-5(10)3-6(11)9-4;;/h3H,1-2,7H2,(H2,8,9,10,11);1H;1H2 . This indicates the presence of a pyrimidine ring with two hydroxyl groups and an aminoethyl group attached.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 155.15 g/mol.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Pyrimidine Derivatives in Crystal Structures : Research on pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlights their role in forming hydrogen-bonded bimolecular ring motifs and base pairing in crystal structures. These compounds demonstrate significant hydrogen bonding interactions, which are crucial in molecular recognition processes (Balasubramani, Muthiah, & Lynch, 2007).

Hydrogen Bonding and Molecular Assembly

  • Hydrogen Bonding in Aminopyrimidines : Studies on molecules like 2-amino-4,6-dimethoxypyrimidine reveal the formation of chains of fused rings through hydrogen bonding. These interactions are significant for understanding the molecular assembly and framework structures in various chemical contexts (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).

Spectroscopic Analysis and Proton Transfer

  • Proton Transfer Studies in Pyrimidines : Research involving compounds like 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol explores the formation of proton transfer complexes. Such studies are essential for spectrophotometric analysis and understanding the behavior of pyrimidine derivatives in different chemical environments (Habeeb, Al-Attas, & Basha, 2009).

Biological and Antiviral Activities

  • Biological Applications of Pyrimidine Derivatives : Synthesized pyrimidine derivatives, including those based on 2-amino-4,6-dimethoxypyrimidine, have been screened for antibacterial activities against various bacterial strains, demonstrating their potential in the development of new antibacterial agents (Dişli, Mercan, & Yavuz, 2013).

Fluorescent Probes for RNA Structure

  • Fluorescent Probes in RNA Research : Pyrrolo-C, a fluorescent analog of nucleoside cytidine, shows potential as a site-specific probe for RNA structure and dynamics. Its fluorescence properties change in the presence of single-stranded RNA and duplex RNA, providing insights into RNA structure formation (Tinsley & Walter, 2006).

Safety and Hazards

The safety data sheet for 2-(2-Aminoethyl)pyrimidine-4,6-diol indicates that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-2-1-4-8-5(10)3-6(11)9-4/h3H,1-2,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVOXSRFVWPYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 2
2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 3
2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 4
2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 6
2-(2-Aminoethyl)pyrimidine-4,6-diol

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